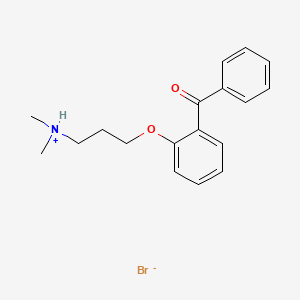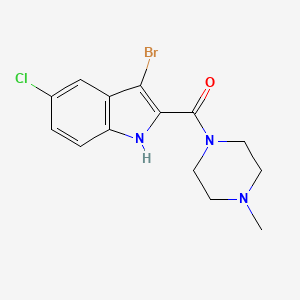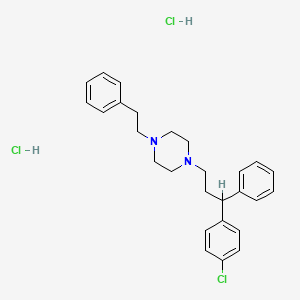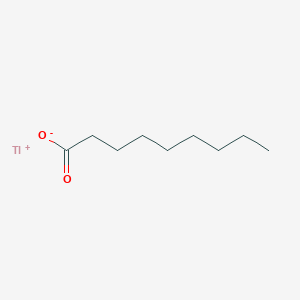
Thallium(1+) nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(1+) nonanoate can be synthesized through the reaction of thallium(I) hydroxide with nonanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of the thallium salt.
Industrial Production Methods: Industrial production of this compound may involve the use of thallium(I) nitrate or thallium(I) acetate as starting materials, which are reacted with nonanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Thallium(1+) nonanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The nonanoate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chlorine, and bromine can oxidize thallium(I) to thallium(III).
Reducing Agents: Sodium borohydride and other reducing agents can reduce thallium(III) to thallium(I).
Substitution Reactions: Ligands such as halides, phosphines, and amines can replace the nonanoate group under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium(I) complexes with different ligands.
Scientific Research Applications
Thallium(1+) nonanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thallium(1+) nonanoate involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with cellular processes such as energy production and ion transport. This interference can lead to the inhibition of enzymes such as Na+/K±ATPase, resulting in altered cellular metabolism and function.
Comparison with Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) nitrate
- Thallium(1+) chloride
Comparison: Thallium(1+) nonanoate is unique due to the presence of the nonanoate group, which imparts specific properties such as hydrophobicity and potential biological activity. Compared to other thallium(I) compounds, this compound may exhibit different solubility, reactivity, and interactions with biological systems.
Properties
CAS No. |
34244-92-3 |
|---|---|
Molecular Formula |
C9H17O2Tl |
Molecular Weight |
361.61 g/mol |
IUPAC Name |
nonanoate;thallium(1+) |
InChI |
InChI=1S/C9H18O2.Tl/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
IOLRUEIWGYQRSX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


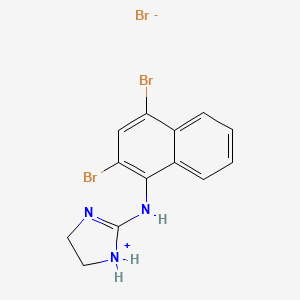
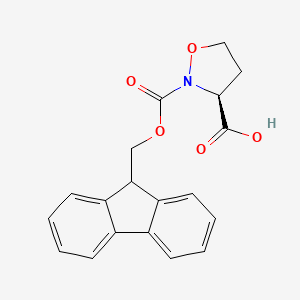
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
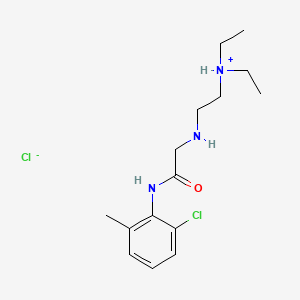
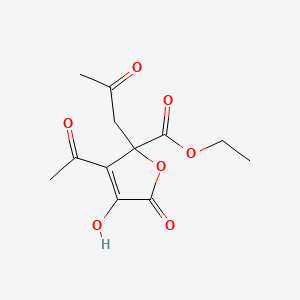
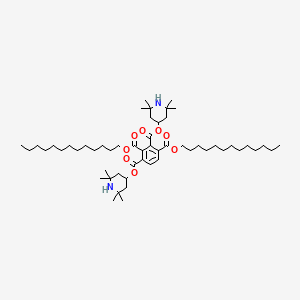

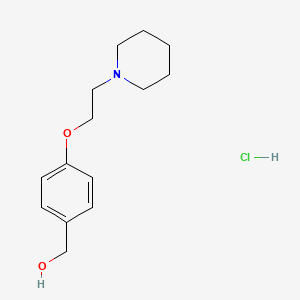
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
